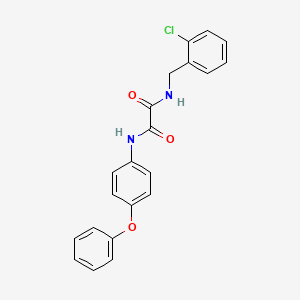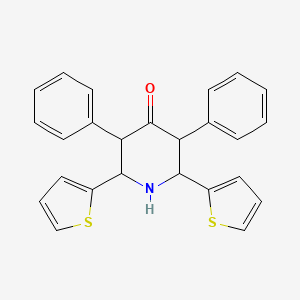![molecular formula C20H26O3 B5206391 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication primarily used to treat high blood pressure, heart failure, and angina. This chemical compound is a selective beta-1 adrenergic receptor blocker that reduces the heart rate and the force of heart contractions, leading to a decrease in blood pressure. Bisoprolol has been extensively studied for its application in cardiovascular diseases and has shown promising results in clinical trials.
Mécanisme D'action
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene works by selectively blocking the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and the force of heart contractions. This results in a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several biochemical and physiological effects on the body, including a decrease in heart rate, a decrease in the force of heart contractions, and a decrease in blood pressure. 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has anti-inflammatory effects and has been found to reduce oxidative stress in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several advantages for lab experiments, including its selective beta-1 adrenergic receptor blocking properties and its well-established mechanism of action. However, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has limitations, including its potential to cause adverse effects in some individuals and the need for careful monitoring of heart rate and blood pressure during treatment.
Orientations Futures
There are several future directions for the research on 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, including the investigation of its potential use in the treatment of other cardiovascular diseases, such as arrhythmias and atherosclerosis. Additionally, the development of new formulations and delivery methods for 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene may improve its efficacy and reduce the risk of adverse effects. Further research is also needed to explore the potential use of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene in combination with other medications for the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene involves several steps, including the reaction of 3-methoxyphenol with epichlorohydrin to form glycidyl ether, followed by the reaction of glycidyl ether with 2-(tert-butylamino)ethanol to form bis(2-tert-butylaminoethyl) ether. The final step involves the reaction of bis(2-tert-butylaminoethyl) ether with 4-methylphenol in the presence of a catalyst to form 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene.
Applications De Recherche Scientifique
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its application in cardiovascular diseases, including hypertension, heart failure, and angina. Clinical trials have shown that 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene is effective in reducing blood pressure and improving cardiac function in patients with heart failure. In addition, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been found to be effective in reducing the incidence of cardiovascular events in patients with a history of heart attack.
Propriétés
IUPAC Name |
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-9-10-19(18(13-15)20(2,3)4)23-12-11-22-17-8-6-7-16(14-17)21-5/h6-10,13-14H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHIOTCETBWYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)
![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)
![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)